2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide is a useful research compound. Its molecular formula is C13H18BrClN2O2 and its molecular weight is 349.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.02402 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Analytical Chemistry Applications
2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) is used as a molecular probe for measuring carbonyl compounds in water samples. This substance, a derivative of 2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide, allows for the sensitive detection of formaldehyde, acetaldehyde, and other carbonyls even at concentrations less than 1 μM. It has been particularly useful in assessing the carbonyl content of environmental water samples, such as snow, ice, and cloud-water (Houdier et al., 2000).
2. Medicinal Chemistry Research
Several derivatives of this compound have been synthesized and evaluated for potential medicinal properties. For example, a study developed new monocyclic β-lactams with potential antibacterial and antifungal activities (Pagadala et al., 2012). Another study synthesized and evaluated derivatives as potential α₁-adrenoceptor antagonists for treating hypertension (Xi et al., 2011).
3. Environmental Chemistry
The impact of 2,4-Dichlorophenoxy acetic acid dimethyl amine salt, a relative of this compound, on ecological systems has been studied. It is used as a herbicide and its effect on the growth of macrophytes and phytoplankton in ponds has been investigated (Boyle, 1980).
4. Agricultural Chemistry
In agriculture, derivatives of this compound have been developed as potential pesticides. A study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides, using X-ray powder diffraction (Olszewska et al., 2009).
5. Pharmacology
In pharmacology, derivatives of this compound have been studied for their potential as antidepressant agents. For example, substituted 3-amino-1,1-diaryl-2-propanols, related to this chemical, were synthesized and evaluated as potential antidepressants (Clark et al., 1979).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O2/c1-17(2)7-3-6-16-13(18)9-19-12-5-4-10(14)8-11(12)15/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPPKKGBHLDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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